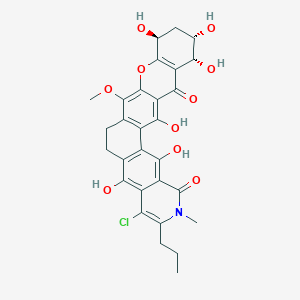

Kibdelone C

描述

Synthesis Analysis

The synthesis of Kibdelone C has been achieved through various innovative approaches. Dai et al. (2018) utilized a convergent synthesis strategy, employing a 6π-electrocyclization for the B-C-D ring formation, InBr3-promoted lactonization for the isocoumarin ring, and a DMAP-mediated oxa-Michael/aldol cascade reaction for the tetrahydroxanthone fragment (Dai et al., 2018). Butler et al. (2011) and Sloman et al. (2011) focused on enantioselective total syntheses, with key steps including Shi epoxidation, acid-catalyzed cyclization, and C-H arylation to establish the compound’s stereochemistry and complete its hexacyclic skeleton (Butler et al., 2011); (Sloman et al., 2011).

Molecular Structure Analysis

Kibdelone C's structure is characterized by its hexacyclic tetrahydroxanthones and notable for its isoquinolinone and tetrahydroxanthone ring systems. The compound's complexity is highlighted by the stereochemical challenges addressed in its synthesis, demonstrating the intricate interplay of its molecular framework.

Chemical Reactions and Properties

The synthetic approaches to Kibdelone C have unveiled its reactive capacity, particularly in forming the complex hexacyclic structure. The methodologies applied underscore the compound's ability to undergo various chemical reactions, including electrocyclizations, lactonizations, and Michael/aldol cascade reactions, which are pivotal for its synthesis and functionalization.

Physical Properties Analysis

While specific studies detailing the physical properties of Kibdelone C are limited, the compound's structural complexity suggests it possesses unique physical characteristics. These properties are likely influenced by its polycyclic nature and the functional groups present, which merit further investigation.

Chemical Properties Analysis

Kibdelone C exhibits potent cytotoxicity against a range of human cancer cell lines, a property attributed to its chemical structure. The synthesis and evaluation of Kibdelone C and its derivatives have provided insights into its chemical properties, including stability and reactivity, which are crucial for understanding its biological activity and potential applications (Rujirawanich et al., 2016).

科学研究应用

抗菌特性:

- Kibdelomycin,Kibdelone C的一种变体,对毒性梭状芽孢杆菌和其他革兰氏阳性厌氧菌表现出强大的活性。这支持其作为抗C. difficile药物的潜力(Miesel et al., 2014)。

- Kibdelomycin还以其对厌氧细菌的广谱抗菌活性和在仓鼠C. difficile感染模型中的有效性而闻名,使其成为一种新型抗生素候选药物(Singh, 2016)。

抗癌特性:

- Kibdelones,包括Kibdelone C,在低纳摩尔浓度下对人类肿瘤细胞系表现出活性,表现出显著的细胞毒性。这已在白血病和肾细胞癌细胞系中得到证实(Sloman et al., 2011)。

- 研究表明,Kibdelone C及其衍生物对一系列人类癌细胞系显示出强大的细胞毒性,破坏了细胞分裂和运动所必需的肌动蛋白骨架(Rujirawanich et al., 2016)。

- Kibdelone C的合成为制备衍生物和相关天然产物提供了新途径,这对于开发新的抗癌药物至关重要(Dai et al., 2018)。

合成进展:

- Kibdelone C的汇聚合成为创造结构类似的天然产物和衍生物打开了可能性(Dai et al., 2018)。

- 使用双功能有机催化剂实现了Kibdelone C的F环片段的对映选择性合成,表明在这种化合物的高效合成方面取得了进展(Klosowski & Martin, 2018)。

作用机制

Target of Action

Kibdelone C, a polycyclic natural xanthone, has been found to primarily target the actin cytoskeleton in cells . The actin cytoskeleton plays a crucial role in maintaining cell shape, enabling cell movement, and facilitating intracellular transport.

Mode of Action

Kibdelone C interacts with its targets by disrupting the actin cytoskeleton .

Result of Action

The primary result of Kibdelone C’s action is its cytotoxicity towards multiple human cancer cell lines . Both enantiomers of Kibdelone C show low nanomolar cytotoxicity toward these cell lines . Moreover, several simplified derivatives of Kibdelone C with improved chemical stability display higher activity than the natural product itself .

Action Environment

It is worth noting that kibdelone c was isolated from a soil actinomycete , suggesting that it may be stable in a variety of environmental conditions

安全和危害

When handling Kibdelone C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

属性

IUPAC Name |

(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGGHIIKFHZCZ-MZFXBISCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043886 | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kibdelone C | |

CAS RN |

934464-79-6 | |

| Record name | (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

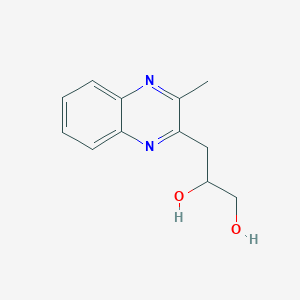

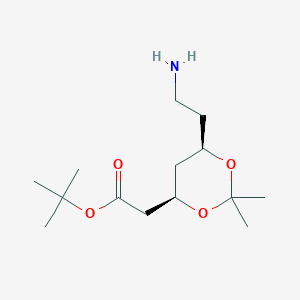

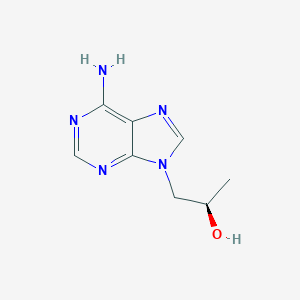

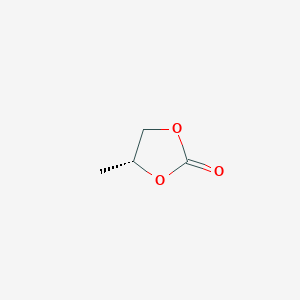

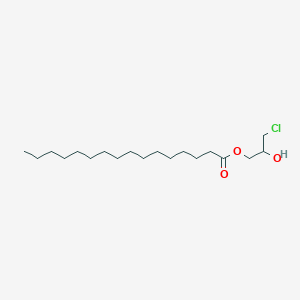

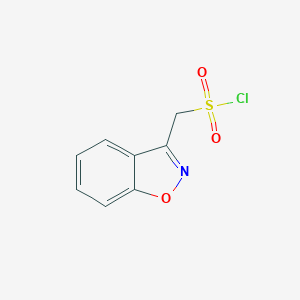

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

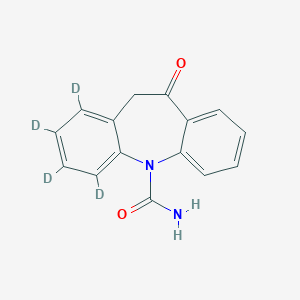

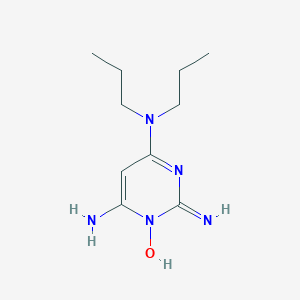

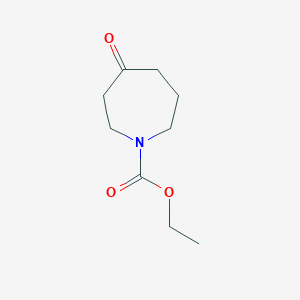

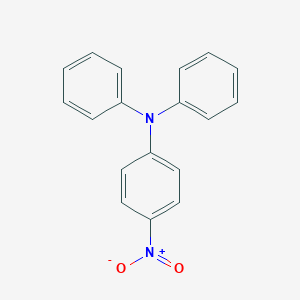

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)